3-Bromo-2-hydroxypyridine

Descripción general

Descripción

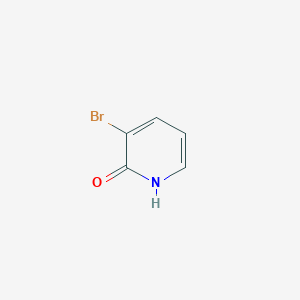

3-Bromo-2-hydroxypyridine is a versatile chemical compound with a wide range of applications in various industries. It is a pyridine derivative, consisting of a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 2-position. This compound is known for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials .

Métodos De Preparación

3-Bromo-2-hydroxypyridine can be synthesized through several methods:

Bromination of 2-hydroxypyridine: This method involves the reaction of 2-hydroxypyridine with bromine in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Oxidation of 3-bromo-2-pyridinol: This method involves the oxidation of 3-bromo-2-pyridinol to form this compound.

Cyclization of 3-bromo-2-pyridone: This method involves the cyclization of 3-bromo-2-pyridone to form this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3rd position undergoes nucleophilic substitution, particularly in coupling reactions.

Key Findings :

- Suzuki-Miyaura coupling enables the introduction of aryl groups, forming biaryl structures critical in pharmaceutical intermediates .

- Halogen exchange with CuCN replaces bromine with a cyano group, expanding utility in agrochemical synthesis .

Esterification and Alkylation

The hydroxyl group participates in O- and N-alkylation/esterification, influenced by reaction conditions.

Key Findings :

- O-Alkylation with Ag₂CO₃ favors hydroxyl group modification, while N-alkylation requires strong bases like NaH .

- Esterification is efficient under acidic conditions, preserving the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the hydroxyl group or pyridine ring.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone Formation | KMnO₄, H₂SO₄, 80°C | 3-Bromo-2-pyridone | 55% | |

| Carboxylic Acid | CrO₃, H₂O, reflux | 3-Bromo-pyridine-2-carboxylic acid | 40% |

Key Findings :

- Oxidation with KMnO₄ yields 2-pyridone derivatives, while CrO₃ promotes carboxylation.

- Reaction efficiency depends on solvent polarity and temperature .

Mechanistic Insights and Regioselectivity

- Cation-π Interactions : In alkylation, phenylalkylamines favor attack at the pyridine’s C2 position due to intermolecular cation-π interactions, as validated by DFT calculations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₅H₄BrNO

- Molar Mass : 174.00 g/mol

- Melting Point : 179-183 °C

- Solubility : Slightly soluble in water; soluble in methanol.

Bromodomain Inhibition

Recent studies have highlighted the potential of 3-bromo-2-hydroxypyridine as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and play crucial roles in gene regulation. Inhibitors of these domains are being investigated for their therapeutic potential in cancer treatment.

- Study Findings : A study conducted by Lefi et al. (2023) utilized molecular docking and spectral analysis to evaluate the binding affinity of this compound to bromodomains, demonstrating its effectiveness as an inhibitor .

Drug Discovery

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their biological activity, making it a valuable building block in medicinal chemistry.

- Synthesis Applications : The compound can be transformed into other biologically active molecules, contributing to the development of new drugs . For instance, it has been used to synthesize 3-bromo-2-hydroxy-1-tosylazaindolines, which exhibited promising stability and biological properties .

Chemical Synthesis

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing complex organic compounds.

- Synthetic Routes : It can participate in nucleophilic substitutions and coupling reactions, thus facilitating the creation of diverse chemical entities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lefi et al. (2023) | Bromodomain Inhibition | Identified this compound as an effective bromodomain inhibitor through molecular docking studies. |

| Research on Tosylazaindolines | Drug Development | Demonstrated stability and potential biological activity of derivatives synthesized from this compound. |

| Chemical Synthesis Reports | Organic Synthesis | Highlighted its role as an intermediate for producing various pharmaceuticals and complex organic structures. |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. By inhibiting bromodomains, this compound can potentially modulate gene expression and affect various cellular processes .

Comparación Con Compuestos Similares

3-Bromo-2-hydroxypyridine can be compared with other similar compounds, such as:

2-Hydroxypyridine: This compound lacks the bromine atom at the 3-position, making it less reactive in certain substitution reactions.

3-Bromo-5-hydroxypyridine: This compound has the hydroxyl group at the 5-position instead of the 2-position, which can affect its reactivity and applications.

4-Bromo-3-hydroxypyridine: This compound has the bromine atom at the 4-position instead of the 3-position, which can also affect its reactivity and applications.

Actividad Biológica

3-Bromo-2-hydroxypyridine (3-Br-2HyP) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the molecular structure, biological interactions, and therapeutic implications of 3-Br-2HyP, highlighting significant research findings and case studies.

Molecular Structure and Properties

This compound features a bromine atom and a hydroxyl group attached to a pyridine ring. The molecular formula is CHBrNO, with a molecular weight of approximately 190. The compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

Spectral Analysis

Recent studies utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the electronic properties of 3-Br-2HyP. The calculations indicated a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which was found to be about 6.785 eV, suggesting potential for electron transfer processes .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of 3-Br-2HyP with various biological targets, particularly bromodomain-containing proteins. The binding energies calculated for interactions with BRD2 inhibitors (e.g., PDB IDs: 5IBN, 3U5K, 6CD5) indicate that 3-Br-2HyP can form stable complexes through hydrogen bonding and hydrophobic interactions .

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| BRD2 | -7.8 | Hydrogen Bonding |

| BRD4 | -8.1 | Hydrophobic |

| BRD9 | -7.5 | Hydrogen Bonding |

Antimicrobial Activity

Research has demonstrated that 3-Br-2HyP exhibits antimicrobial properties against various bacterial strains. In one study, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative effects of 3-Br-2HyP on cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM, suggesting its potential as an anticancer drug .

- Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of 3-Br-2HyP on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 value of 12 µM, outperforming some standard inhibitors like kojic acid .

Propiedades

IUPAC Name |

3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGVOUXNSWQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355959 | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-43-8 | |

| Record name | 3-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Bromo-2-hydroxypyridine interact with bromodomains, and what are the potential downstream effects of this interaction?

A1: The research primarily focused on computational predictions of this compound's binding affinity to bromodomains using molecular docking studies []. The study identified potential hydrogen bond interactions and calculated minimum binding energies with targeted bromodomains such as BRD2 (PDB ID: 5IBN, 3U5K, 6CD5) []. While this suggests a possible interaction mechanism, further experimental validation is needed to confirm these predictions and investigate downstream effects. Determining the specific amino acid residues involved in binding and the impact of this compound on bromodomain-mediated protein-protein interactions would be crucial next steps.

Q2: What computational chemistry methods were employed to study this compound in this research?

A2: The study utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structure of this compound []. They further used Time-Dependent DFT (TD-DFT) to simulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), frontier orbital gap, and UV-Visible spectrum in gas phase and various solvents []. Additionally, the researchers employed the Atoms in Molecules (AIM) approach to analyze intermolecular interactions and Reduced Density Gradient (RDG) analysis to characterize non-covalent interactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.